1-acetyl-N-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydroindole-5-sulfonamide
Description
1-acetyl-N-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydroindole-5-sulfonamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes an indole ring, a sulfonamide group, and a pyrazole moiety.
Properties
IUPAC Name |
1-acetyl-N-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10-16(11(2)19(4)17-10)18-24(22,23)14-5-6-15-13(9-14)7-8-20(15)12(3)21/h5-6,9,18H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTGFPGFOKLTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydroindole-5-sulfonamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Pyrazole Moiety: The pyrazole moiety can be synthesized separately and then attached to the indole-sulfonamide intermediate through a coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Acetylation: The final step involves acetylation of the nitrogen atom on the pyrazole ring using acetic anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydroindole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
1-acetyl-N-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydroindole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial agents.
Pharmaceuticals: It can be explored for its pharmacological properties and potential use in drug formulations.
Chemical Research: The compound can serve as a model compound for studying reaction mechanisms, structure-activity relationships, and chemical reactivity.
Biological Studies: It can be used in biological assays to investigate its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydroindole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-acetyl-N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- 2-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
Uniqueness
1-acetyl-N-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydroindole-5-sulfonamide is unique due to its specific combination of an indole ring, a sulfonamide group, and a pyrazole moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
